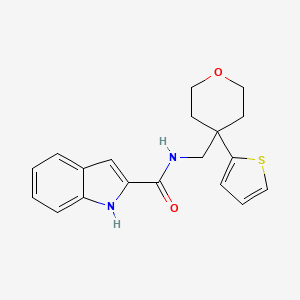

N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)-1H-indole-2-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

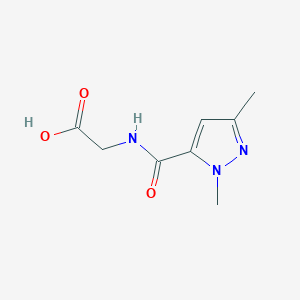

The molecular structure of this compound includes a tetrahydro-2H-pyran-4-yl group attached to an indole-2-carboxamide moiety via a methylene bridge. The exact molecular weight and formula are not provided for this specific compound, but a similar compound, N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)cyclopropanesulfonamide, has a molecular weight of 301.42 and a molecular formula of C13H19NO3S2.Applications De Recherche Scientifique

Development of Synthetic Methodologies

- Palladium-catalyzed carbon−sulfur bond formation, as applied in the synthesis of a former antiasthma drug candidate, demonstrates the compound's utility in developing new synthetic methodologies. This approach provides a general method for thioaryl halide cross-coupling, enhancing the efficiency of synthesizing complex molecules for pharmaceutical research (Norris & Leeman, 2008).

Practical Synthesis for Drug Development

- A practical synthesis method for an orally active CCR5 antagonist showcases the compound's role in streamlining the production of therapeutically relevant molecules. This synthesis method emphasizes the importance of such compounds in the pharmaceutical industry for creating more effective and accessible medications (Ikemoto et al., 2005).

Antimicrobial Activity

- Research into the synthesis of thiophenyl pyrazoles and isoxazoles using 1,3-dipolar cycloaddition methodology indicates the compound's relevance in developing new antimicrobial agents. This work demonstrates the potential for creating compounds with significant antibacterial and antifungal properties, contributing to the fight against infectious diseases (Sowmya et al., 2018).

Anticancer and Antifungal Applications

- Novel pyrazole–indole hybrids were developed with significant anticancer activity. This research highlights the compound's utility in oncology, providing a foundation for the development of new cancer therapies. The synthesized compounds displayed potent inhibitory effects against various cancer cell lines, emphasizing their potential as anticancer agents (Hassan et al., 2021).

Mécanisme D'action

Target of Action

N-{[4-(THIOPHEN-2-YL)OXAN-4-YL]METHYL}-1H-INDOLE-2-CARBOXAMIDE is a derivative of indole, a heterocyclic organic compound that has been found in many important synthetic drug molecules . The presence of the indole nucleus in this compound allows it to bind with high affinity to multiple receptors , making it a potential target for various biological applications.

Mode of Action

The presence of a carboxamide moiety in N-{[4-(THIOPHEN-2-YL)OXAN-4-YL]METHYL}-1H-INDOLE-2-CARBOXAMIDE allows it to form hydrogen bonds with a variety of enzymes and proteins . This interaction often results in the inhibition of their activity , thereby affecting the biological processes these targets are involved in.

Biochemical Pathways

N-{[4-(THIOPHEN-2-YL)OXAN-4-YL]METHYL}-1H-INDOLE-2-CARBOXAMIDE, as an indole derivative, can potentially affect various biochemical pathways. Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The exact pathways affected by this compound would depend on the specific targets it interacts with.

Pharmacokinetics

The indole nucleus in this compound is known to be readily subjected to electrophilic substitution due to excessive π-electrons delocalization , which could potentially influence its ADME properties and impact its bioavailability.

Result of Action

The molecular and cellular effects of N-{[4-(THIOPHEN-2-YL)OXAN-4-YL]METHYL}-1H-INDOLE-2-CARBOXAMIDE’s action would depend on the specific targets it interacts with and the biochemical pathways it affects. Given its potential biological activities mentioned earlier , this compound could potentially have a wide range of effects at the molecular and cellular level.

Safety and Hazards

Propriétés

IUPAC Name |

N-[(4-thiophen-2-yloxan-4-yl)methyl]-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20N2O2S/c22-18(16-12-14-4-1-2-5-15(14)21-16)20-13-19(7-9-23-10-8-19)17-6-3-11-24-17/h1-6,11-12,21H,7-10,13H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPMCZDZNECCPKG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CNC(=O)C2=CC3=CC=CC=C3N2)C4=CC=CS4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Benzo[d]thiazol-2-yl(4-((4-fluorophenyl)sulfonyl)piperidin-1-yl)methanone](/img/structure/B2637036.png)

![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2637037.png)

![N-(2-fluorophenyl)-2-((3-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2637040.png)

![N-(1,3-thiazol-2-yl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2637041.png)

![benzo[d][1,3]dioxol-5-yl(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone](/img/structure/B2637042.png)

![Ethyl 7-azabicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B2637048.png)

![4-{[(4-chlorobenzyl)amino]methylene}-5-(trifluoromethyl)-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2637051.png)

![2-[(4-Bromophenyl)sulfanyl]-4-[3-(trifluoromethyl)phenyl]nicotinonitrile](/img/structure/B2637052.png)

![2-((4-Amino-5,6-dimethylfuro[2,3-d]pyrimidin-2-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B2637054.png)